molecular formula C8H11N3O2 B1374045 ethyl 5-cyclopropyl-1H-1,2,4-triazole-3-carboxylate CAS No. 1342645-87-7

ethyl 5-cyclopropyl-1H-1,2,4-triazole-3-carboxylate

Cat. No. B1374045
CAS RN: 1342645-87-7
M. Wt: 181.19 g/mol
InChI Key: FXEFIXLGZNDYLD-UHFFFAOYSA-N
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Description

Ethyl 5-cyclopropyl-1H-1,2,4-triazole-3-carboxylate is a chemical compound with the CAS Number: 1342645-87-7 . It has a molecular weight of 181.19 and its IUPAC name is this compound .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 110-112 . and is stored at room temperature .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

Ethyl 5-cyclopropyl-1H-1,2,4-triazole-3-carboxylate serves as a significant building block in organic synthesis. Research has demonstrated efficient methods for synthesizing this compound and its derivatives. For instance, Khomenko et al. (2016) described an approach using carboxylic acid hydrazides and ethyl carbethoxyformimidate, yielding these triazole compounds as important intermediates in organic chemistry (Khomenko, Doroschuk, & Lampeka, 2016). Chudinov et al. (2015) developed an efficient general route for synthesizing 5-substituted 1H-1,2,4-triazole-3-carboxylates, highlighting their versatility in chemical synthesis (Chudinov, Matveev, Zhurilo, Prutkov, & Shvets, 2015).

Crystallographic and Structural Studies

Boechat et al. (2016) explored the crystal structures of ethyl 1-(1-methyl-4-nitro-1H-imidazol-5-yl)-1H-1,2,3-triazole-4-carboxylate, providing insights into the molecular geometry and electron distribution within these triazole rings. This study offers valuable information for understanding the physical and chemical properties of such compounds (Boechat et al., 2016).

Applications in Heterocyclic Chemistry

The use of this compound in the synthesis of heterocyclic compounds is another significant application. Grebenkina et al. (2020) proposed a mild universal method for synthesizing derivatives of 5-substituted 1H-1,2,4-triazole-3-carboxylic acids from a single precursor, which was applied in the parallel synthesis of a library of carboxamides with heterocyclic substituents (Grebenkina, Matveev, & Chudinov, 2020).

Safety and Hazards

The safety information for ethyl 5-cyclopropyl-1H-1,2,4-triazole-3-carboxylate includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Biochemical Analysis

Biochemical Properties

Ethyl 5-cyclopropyl-1H-1,2,4-triazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function . These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and energy production . These cellular effects highlight the compound’s potential as a therapeutic agent for various diseases.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it binds to the active sites of specific enzymes, leading to their inhibition and subsequent disruption of metabolic pathways . Additionally, the compound can activate certain signaling pathways, resulting in changes in gene expression and cellular responses . Understanding these molecular mechanisms is essential for developing targeted therapies using this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important for understanding the compound’s potential as a therapeutic agent.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as inhibiting the growth of certain pathogens and reducing inflammation . At high doses, the compound can exhibit toxic or adverse effects, including liver and kidney damage . These dosage effects highlight the importance of determining the optimal therapeutic dose for achieving the desired effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting the overall metabolic flux and metabolite levels . For example, the compound inhibits key enzymes in the glycolytic pathway, leading to a decrease in glucose metabolism and energy production . Additionally, it can affect the levels of other metabolites, such as amino acids and lipids, by modulating their synthesis and degradation . Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins . These transport and distribution mechanisms are important for understanding the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may be localized to the mitochondria, where it can affect mitochondrial function and energy production . Additionally, the compound can be targeted to the nucleus, where it can modulate gene expression and cellular responses . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and therapeutic potential.

properties

IUPAC Name

ethyl 5-cyclopropyl-1H-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-2-13-8(12)7-9-6(10-11-7)5-3-4-5/h5H,2-4H2,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEFIXLGZNDYLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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